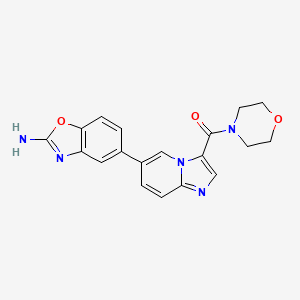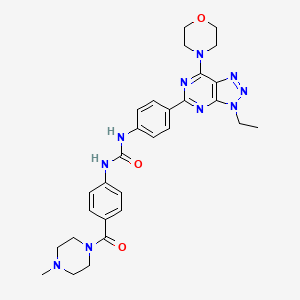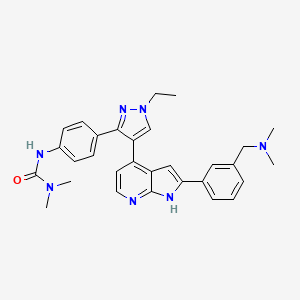
GSK1070916
概要
説明
GSK1070916 は、オーロラ B キナーゼとオーロラ C キナーゼの強力かつ選択的な阻害剤です。これらのキナーゼは、有糸分裂の調節に重要な役割を果たし、ヒトの腫瘍で頻繁に過剰発現または増幅されています。 This compound は、組織培養細胞およびヒト腫瘍異種移植モデルにおいて広範な抗腫瘍活性を示した新規の ATP 競合阻害剤です .
科学的研究の応用
GSK1070916 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the inhibition of Aurora B and Aurora C kinases and their roles in cell division.
Biology: this compound is used to investigate the cellular processes regulated by Aurora kinases, including chromosome alignment, separation, and segregation during mitosis.
Medicine: The compound has shown potential as an antitumor agent, inhibiting the proliferation of tumor cells in various cancer models.
作用機序
GSK1070916 は、オーロラ B キナーゼとオーロラ C キナーゼの活性を選択的に阻害することによりその効果を発揮します。それは、これらのキナーゼの活性部位に結合し、そのリン酸化活性を阻害する可逆的な ATP 競合阻害剤です。 この阻害は、有糸分裂と細胞質分裂の破壊につながり、最終的に腫瘍細胞で細胞周期停止とアポトーシスを引き起こします .
類似の化合物との比較
This compound は、オーロラ B キナーゼとオーロラ C キナーゼに対するその高い効力と選択性においてユニークです。 MK0457 (VX-680) や AZD1152 などの他のオーロラキナーゼ阻害剤と比較して、はるかに遅い酵素オフレートを有しており、これは投与頻度と忍容性に関して利点を提供する可能性があります . 類似の化合物には以下が含まれます。
MK0457 (VX-680): より速い酵素オフレートを持つ別のオーロラキナーゼ阻害剤です。
AZD1152: 異なる選択性プロファイルとより速い解離速度を持つオーロラキナーゼ阻害剤.
This compound は、その強力な抗腫瘍活性とオーロラ B キナーゼとオーロラ C キナーゼの選択的な阻害により、がん研究と治療開発における貴重な化合物となっています。
準備方法
GSK1070916 の合成には、中間体の調製とその後の特定の条件下での反応を含む複数のステップが含まれます。詳細な合成経路と反応条件は、秘密情報であり、公表されていません。 この化合物は、さまざまな試薬や触媒を使用した一連の化学反応によって調製されることが知られています .
化学反応の分析
GSK1070916 は、次のようないくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化してさまざまな酸化生成物を形成することができます。
還元: 還元反応を実行して、化合物の構造を変更できます。
置換: this compound は、特定の官能基が他の官能基に置換される置換反応を受けることができます。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
This compound は、化学、生物学、医学、および産業の分野で特に、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
GSK1070916 is unique in its high potency and selectivity for Aurora B and Aurora C kinases. It has a much slower enzyme off-rate compared to other Aurora kinase inhibitors, such as MK0457 (VX-680) and AZD1152, which may confer advantages in terms of dosing frequency and tolerance . Similar compounds include:
MK0457 (VX-680): Another Aurora kinase inhibitor with a faster enzyme off-rate.
AZD1152: An Aurora kinase inhibitor with a different selectivity profile and faster dissociation rate.
This compound stands out due to its potent antitumor activity and selective inhibition of Aurora B and Aurora C kinases, making it a valuable compound in cancer research and therapy development.
特性
IUPAC Name |
3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBWCSQGBMPECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241403 | |
| Record name | GSK-1070916A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942918-07-2 | |
| Record name | GSK-1070916A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942918072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-1070916A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-1070916 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB51V7HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
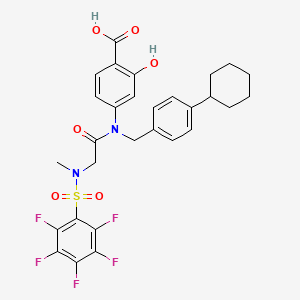



![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
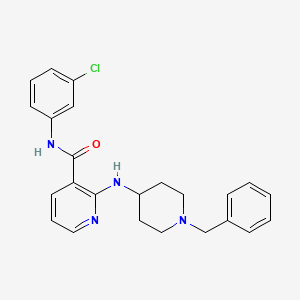
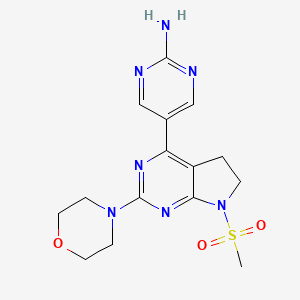


![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
